molecular formula C23H23NO5 B1660013 Phenylserine, 3,4-dibenzyloxy- CAS No. 70561-66-9

Phenylserine, 3,4-dibenzyloxy-

Katalognummer: B1660013
CAS-Nummer: 70561-66-9
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: GZLRNTMXOXBIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenylserine, 3,4-dibenzyloxy- is a synthetic β-hydroxy amino acid derivative characterized by benzyl ether groups at the 3- and 4-positions of the phenyl ring. This compound is primarily utilized in pharmaceutical research, particularly in the development of anti-Parkinson and antidepressant agents. Its synthesis involves multi-step organic reactions, including Claisen condensation and hydrogenation, as demonstrated in the preparation of carbamic acid esters .

Structurally, the 3,4-dibenzyloxy modification enhances lipophilicity and stability compared to unsubstituted phenylserine, making it suitable for blood-brain barrier penetration in therapeutic applications . The compound’s enzymatic synthesis remains less explored, with most protocols relying on chemical methods, such as the use of palladium-catalyzed hydrogenation to remove benzyl protecting groups .

Eigenschaften

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRNTMXOXBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990752
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70561-66-9, 70543-77-0
Record name NSC90323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC17153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules
Phenylserine, 3,4-dibenzyloxy- serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the creation of derivatives with varied functionalities.

Reaction Type Description Common Reagents
OxidationConverts benzyloxy groups to aldehydes or acidsPotassium permanganate, Chromium trioxide
ReductionRemoves benzyloxy groups to yield phenylserineLithium aluminum hydride, Hydrogen gas with palladium catalyst
SubstitutionReplaces benzyloxy groups with other functional groupsAmines or thiols in presence of a base

Biological Research

Role in Enzyme-Catalyzed Reactions
In biological research, Phenylserine, 3,4-dibenzyloxy- is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions. Its structural features may influence its interaction with enzymes and receptors, making it a candidate for investigating enzyme inhibition or activation mechanisms.

Pharmaceutical Applications

Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes makes it valuable in drug development processes.

Industrial Applications

Production of Fine Chemicals
In industry, Phenylserine, 3,4-dibenzyloxy- is utilized as an intermediate in the production of fine chemicals. Its versatility allows it to be used in various synthetic pathways to create commercially valuable products.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Phenylserine derivatives using continuous flow reactors demonstrated significant improvements in yield and reaction efficiency compared to traditional batch methods. The use of immobilized enzymes was also highlighted as a method to enhance selectivity in reactions involving this compound.

Research assessing the biological activity of Phenylserine derivatives indicated potential applications in modulating metabolic pathways associated with certain diseases. The study employed various assays to evaluate the compound's effect on enzyme activity and cellular processes.

Analyse Chemischer Reaktionen

Reaction Optimization and Catalysis

The use of a phase transfer catalyst (PTC) significantly enhances reaction efficiency:

  • Catalyst Role : Facilitates the transfer of glycine’s alkali salt into the organic phase, promoting condensation with the aldehyde.

  • Catalyst Loading : 0.01–2.0 g per 100 g glycine .

  • Solvent Impact : Dichloroethane improves benzaldehyde solubility and prevents mixture solidification, enabling continuous stirring.

Table 1: Reaction Performance with Varied Catalysts and Solvents

ParameterValue/Description
Yield62.8% (based on glycine)
Melting Point178–180°C (decomposition)
Purity (HPLC)>90%
Organic SolventDichloroethane
Phase Transfer AgentTrioctyl methyl ammonium chloride

Hydrolysis and Product Isolation

The intermediate N-benzylidene-β-phenylserine undergoes acid hydrolysis to yield the final product:

  • Acid Treatment : Hydrochloric acid is added to the reaction mixture, hydrolyzing the N-benzylidene group and dissolving the product as a mineral acid salt in the aqueous layer.

  • Neutralization : The aqueous layer is neutralized with sodium hydroxide (pH 6), precipitating crystalline 3,4-dibenzyloxy-phenylserine.

  • Isolation : Crystals are filtered, washed with cold water, and dried under reduced pressure .

Physicochemical Characterization

  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms one molecule of water of crystallization.

  • Spectroscopic Data :

    • IR: Peaks at 3300 cm⁻¹ (NH stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O ether).

    • HPLC: Purity >90% with a single dominant peak .

Comparative Analysis with Analogous Derivatives

Reactions with substituted benzaldehydes show that electron-donating groups (e.g., benzyloxy) reduce steric hindrance, improving yields compared to electron-withdrawing substituents. For example:

  • 3,4-Dibenzyloxy-phenylserine : 62.8% yield

  • p-Chlorophenylserine : 84.5% yield

  • m-Phenoxyphenylserine : 77.6% yield

The lower yield of 3,4-dibenzyloxy-phenylserine is attributed to steric effects from the bulky benzyloxy groups .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

  • The 3,4-dibenzyloxy substitution distinguishes this compound from natural β-hydroxy amino acids like serine and threonine, which lack aromatic modifications .
  • Compared to L-β-phenylserine, the dibenzyloxy derivative exhibits reduced solubility in aqueous media due to its hydrophobic substituents .

Table 1: Catalytic Parameters of Enzymes Synthesizing β-Hydroxy Amino Acids

Enzyme Substrate Optimal Temp (°C) Vmax (U/mg) Km (mM) Kcat/Km (mM⁻¹·s⁻¹) Key Cofactors
ITBSHMT_1 Phenylserine 80 242 23.26 8 PLP, β-mercaptoethanol
LTAaj (Wild-Type) Benzaldehyde + Glycine 30 N/A 50 N/A PLP, DMSO
Pseudomonas putida Phenylserine derivatives 25–37 N/A N/A N/A Zn²⁺, Cu²⁺

Key Insights :

  • Thermostability : ITBSHMT_1 from Pseudoxanthomonas taiwanensis operates optimally at 80°C, far exceeding the mesophilic LTAaj (30°C), due to structural features like additional hydrogen bonds and salt bridges .
  • Cofactor Dependence: ITBSHMT_1 activity increases 12% with β-mercaptoethanol, which stabilizes its PLP-binding loop, whereas Cu²⁺ inhibits activity by competing with substrate binding . In contrast, D-phenylserine deaminase from Arthrobacter sp. is activated by Zn²⁺ and Cu²⁺ .

Substrate Specificity and Mutagenesis

  • L-Threonine Aldolases (LTAs): Wild-type LTAs primarily accept glycine as a donor, but engineered variants (e.g., N64I, H85F mutants) enable synthesis of L-α-alkyl-β-phenylserines with >50% conversion rates .
  • SHMTs : ITBSHMT_1 catalyzes THF-independent synthesis of phenylserine, unlike its THF-dependent serine synthesis, highlighting divergent mechanistic pathways .

Vorbereitungsmethoden

Chemical Synthesis Methodologies

Alkaline Condensation with Phase Transfer Catalysts

The foundational method for synthesizing β-phenylserine derivatives involves the reaction of glycine with substituted benzaldehydes in alkaline aqueous-organic biphasic systems. Adapted for 3,4-dibenzyloxy-phenylserine, this approach substitutes benzaldehyde with 3,4-dibenzyloxy-benzaldehyde (prepared via benzylation of 3,4-dihydroxybenzaldehyde).

Reaction Mechanism and Conditions

Glycine reacts with 3,4-dibenzyloxy-benzaldehyde in a 1:2 molar ratio in the presence of sodium hydroxide (1.5–2.1 equivalents) within a mixed solvent system (e.g., toluene-water). A phase transfer catalyst, such as trioctyl benzyl ammonium chloride (0.01–2.0 g per 100 g glycine), facilitates the migration of glycinate anions into the organic phase, promoting the formation of the Schiff base intermediate, N-(3,4-dibenzyloxybenzylidene)-glycine. Subsequent acid hydrolysis with hydrochloric acid liberates the free β-phenylserine derivative.

Optimization Insights :

  • Solvent Selection : Hydrophobic solvents like toluene or tributyl phosphate enhance benzaldehyde solubility and prevent emulsion formation. For example, using toluene with 1.5% sorbitan ester surfactant (Rheodol AO-15) achieved a 95.1% intermediate formation ratio.
  • Catalyst Loading : Phase transfer catalysts improve yields by 15–20% under suboptimal alkali conditions (≤1.5 equivalents NaOH).
  • Temperature Control : Reactions conducted at 10°–35°C for 8–24 hours minimize byproduct formation while maintaining stirrability.
Workup and Isolation

After acid hydrolysis, the product partitions into the aqueous layer as a hydrochloride salt, while excess benzaldehyde remains in the organic phase. Neutralization with sodium hydroxide precipitates 3,4-dibenzyloxy-phenylserine, which is isolated via filtration. Crystallization from cold water yields the monohydrate form (purity: 90.5–98.4%; yield: 72–80%).

Enzymatic Asymmetric Condensation

A stereoselective route employs L-threonine aldolase (LTA) to catalyze the condensation of 3,4-dibenzyloxy-benzaldehyde with glycine in a phosphate buffer (pH 8.0). This method addresses the stereochemical limitations of alkaline condensation.

Enzymatic Reaction Parameters
  • Catalyst System : LTA with pyridoxal phosphate (PLP) cofactor enables C–C bond formation with high enantioselectivity (>98% ee for the L-threo isomer).
  • Substrate Ratios : A 2:1 molar excess of aldehyde to glycine drives the equilibrium toward product formation.
  • Reflux Conditions : Heating the reaction mixture under reflux for 12–18 hours achieves >85% conversion, followed by acidification to precipitate the product as a zwitterion.
Debenzylation and Final Product Isolation

The benzyl groups are removed via catalytic hydrogenation using 10% Pd/C in methanol under hydrogen atmosphere (40–50°C, 24 hours). Filtration and neutralization yield Droxidopa, confirming the utility of this method for pharmaceutical synthesis.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Catalyst Solvent System Yield (%) Purity (%) Enantiomeric Excess (%)
Alkaline Condensation Phase Transfer Toluene-Water 72–80 90.5–98.4 N/A
Enzymatic Condensation L-Threonine Aldolase Phosphate Buffer 83–85 98.4 >98

Key Observations :

  • The alkaline method offers higher yields but lacks stereocontrol, necessitating resolution steps for enantiopure products.
  • Enzymatic synthesis provides superior enantioselectivity, albeit with marginally lower yields due to equilibrium limitations.

Industrial Scalability and Process Economics

Solvent and Catalyst Recycling

The hydrophobic organic phase from alkaline condensation (e.g., toluene) is recyclable without separating benzaldehyde or surfactants, reducing raw material costs by ~30%. Similarly, Pd/C catalysts in debenzylation are recoverable via filtration, maintaining activity over five cycles.

Q & A

Q. What enzymatic methods are available for synthesizing 3,4-dibenzyloxyphenylserine, and how do reaction conditions influence yield?

The thermostable serine hydroxymethyltransferase (SHMT) ITBSHMT_1 from Pseudoxanthomonas taiwanensis AL17 catalyzes phenylserine synthesis via aldol condensation. Optimal activity occurs at 80°C and pH 7.5 , with β-mercaptoethanol (30 mM) enhancing specific activity by ~5-fold . For methodological rigor:

  • Use Ni-NTA affinity chromatography for enzyme purification.
  • Monitor activity spectrophotometrically (e.g., benzaldehyde formation at 290 nm for cleavage reactions).
  • Validate synthesis efficiency via HPLC or GC-MS.

Q. How can researchers address discrepancies in tetrahydrofolate (THF) dependency for β-hydroxy amino acid synthesis?

THF is critical for serine synthesis but not for phenylserine or threonine in ITBSHMT_1-catalyzed reactions. To resolve contradictions:

  • Conduct parallel assays ± THF (e.g., Table 4 shows THF-independent phenylserine synthesis).
  • Use in silico docking to analyze substrate-binding pockets for THF interactions .

Q. What safety protocols are recommended for handling 3,4-dibenzyloxyphenylserine intermediates?

While toxicological data are limited, standard precautions include:

  • Immediate eye flushing with water (15 minutes) for exposure .
  • Use of fume hoods and PPE during synthesis to avoid inhalation/skin contact.

Advanced Research Questions

Q. How can protein engineering improve diastereoselectivity in phenylserine synthesis?

Directed evolution of L-threonine aldolases (LTAs) enables stereochemical control. For example:

  • Mutagenesis of substrate-binding residues (e.g., Phe44 in Neptunomonas marina LTA) increases L-threo selectivity to >85% .
  • Screen mutants using colorimetric assays (e.g., glycine detection via TNBS reagent) .

Q. What structural features confer thermal stability to SHMTs used in phenylserine synthesis?

ITBSHMT_1 retains activity at 80°C due to:

  • Five additional residues (VSRQG) near the PLP-binding site, stabilizing interactions .
  • Increased hydrogen bonds/salt bridges compared to mesophilic SHMTs (e.g., E. coli 1dfo) . Validate via:
  • Homology modeling (SWISS-MODEL) and MD simulations.
  • Thermofluor assays to measure melting temperatures.

Q. How do transition metal ions impact enzymatic activity, and how can this be mitigated?

Cu²+ (3 mM) reduces ITBSHMT_1 activity by >90% by binding PLP-cofactor residues. Mitigation strategies:

  • Pre-treat reaction buffers with EDTA (1 mM) to chelate contaminants.
  • Use β-mercaptoethanol to reduce metal-induced oxidative damage .

Q. What computational tools can predict optimal biocatalysts for phenylserine derivatives?

  • PISTACHIO/REAXYS databases identify one-step synthesis routes .
  • AutoDock Vina screens enzyme-substrate binding affinities for non-natural aldehydes (e.g., benzyloxyacetaldehyde) .

Data-Driven Methodological Insights

  • Table 4 (Adapted from ):

    ConditionSerine Activity (U/mg)Phenylserine Activity (U/mg)
    +β-mercaptoethanol15.2 ± 1.35.8 ± 0.4
    -β-mercaptoethanol1.0 ± 0.21.2 ± 0.1
    +THF15.2 ± 1.35.8 ± 0.4 (no effect)
  • Key Parameters for ITBSHMT_1:

    • Vmax: 242 U/mg; Km: 23.26 mM; kcat/Km: 8 (mM·s)<sup>−1</sup> .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.